molecular formula C14H8F3NO3S B2776057 7-methoxy-3-(thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 74527-40-5

7-methoxy-3-(thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2776057
CAS No.: 74527-40-5
M. Wt: 327.28
InChI Key: GRBMCEDXNPSULL-UHFFFAOYSA-N
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Description

7-Methoxy-3-(thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic small molecule that incorporates a chromen-4-one (chromone) core, a privileged scaffold in medicinal chemistry, fused with a thiazole heterocycle. This molecular architecture is of significant interest in pharmaceutical and chemical research, particularly in the development of novel anti-inflammatory and anticancer agents. The compound features a trifluoromethyl group at the 2-position, a modification known to enhance metabolic stability and membrane permeability, thereby improving the pharmacokinetic properties of drug candidates . The core chromone structure is isosteric with flavones and isoflavones, a class of compounds recognized for a range of biological activities. Research on closely related analogs has demonstrated that the 2-trifluoromethyl chromen-4-one scaffold serves as a key precursor for the synthesis of potent and competitive formyl peptide receptor (FPR) antagonists . FPRs play a critical role in the regulation of inflammatory processes, making them attractive targets for new anti-inflammatory therapeutics. Furthermore, the inclusion of the thiazole ring is a strategic design element, as this heterocycle is a prominent pharmacophore in numerous bioactive molecules. Molecular hybridization of the chromone scaffold with thiazole has been shown to produce compounds with promising antitumor efficacy, as evidenced by studies on thiazolyl-coumarin hybrids which demonstrated activity against cervical (HeLa) and kidney fibroblast (COS-7) cancer cell lines . This compound is intended for research purposes only, specifically for use in hit-to-lead optimization campaigns, mechanism of action studies, and as a building block in the synthesis of more complex chemical entities for biological screening. It is supplied with a guaranteed purity of ≥95% (as determined by HPLC). Researchers are advised to handle this material with care and store it at room temperature in a dry environment. Warning: This product is for research and further manufacturing use only. It is not intended for direct human or veterinary use.

Properties

IUPAC Name

7-methoxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO3S/c1-20-7-2-3-8-10(4-7)21-13(14(15,16)17)11(12(8)19)9-5-22-6-18-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBMCEDXNPSULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-(thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of a suitable phenol derivative with an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and a halogenated ketone.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Methoxy Group Reactivity

The methoxy group at position 7 exhibits limited reactivity under mild conditions but undergoes demethylation under strong acidic or oxidative conditions:

  • Treatment with BBr₃ in dichloromethane converts the methoxy group to a hydroxyl group, enabling further derivatization (e.g., glycosylation or alkylation) .

Thiazole Ring Modifications

The thiazole ring participates in:

  • Nucleophilic substitution : Reaction with hydrazine hydrate in DMF replaces the thiazole’s sulfur atom with a hydrazine group, forming pyrazole derivatives .

  • Electrophilic aromatic substitution : Bromination or nitration occurs preferentially at the thiazole’s C-5 position due to electron-withdrawing effects from the trifluoromethyl group .

Trifluoromethyl Group Reactions

The CF₃ group enhances electrophilicity at adjacent positions:

  • Hydrolysis : Under alkaline conditions, the trifluoromethyl group resists hydrolysis, preserving structural integrity .

  • Radical reactions : Participates in photochemical C–H activation, enabling coupling with aryl halides .

Cyclization and Heterocycle Formation

Key cyclization pathways include:

Reaction TypeConditionsProductYieldSource
Thiazole-thiadiazole fusion Ethyl bromoacetate, refluxThiadiazolo[3,2-b]thiazole-chromenone68–72%
Thiosemicarbazone cyclization Acetic anhydride, 80°CThiazolidinone derivatives55–60%

Biological Activity Correlation

Reactivity directly impacts bioactivity:

  • Anticancer activity : Thiazole-modified derivatives show enhanced inhibition of Hela and COS-7 cell lines (IC₅₀ = 4.8–9.3 μM) .

  • Enzyme inhibition : Demethylated analogs exhibit improved binding to phosphodiesterase IV (Ki = 0.28 μM vs. 1.45 μM for parent compound) .

Stability and Degradation

  • Thermal stability : Decomposes above 250°C, forming CO₂ and trifluoroacetic acid .

  • Photodegradation : UV exposure (254 nm) induces cleavage of the chromenone ring, yielding thiazole-carboxylic acid derivatives .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer potential of thiazole derivatives, including 7-methoxy-3-(thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one. The compound has shown promising results against various cancer cell lines.

Case Studies

  • In Vitro Studies : A study demonstrated that compounds containing thiazole moieties exhibited significant cytotoxicity against breast cancer (MCF-7), human hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT-116) cell lines. The presence of electron-donating groups, such as methoxy at specific positions, enhances their activity .
  • Structure-Activity Relationship (SAR) : Research indicates that the thiazole ring is crucial for the cytotoxic activity of these compounds. For instance, a derivative with a methyl group at position 4 on the phenyl ring showed increased activity, with an IC50 value of 1.61 ± 1.92 µg/mL .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects against various pathogens.

Research Findings

  • Antibacterial Activity : In a study assessing thiazole derivatives, some compounds demonstrated potent antibacterial activity against multi-drug resistant strains of bacteria such as E. coli and Staphylococcus aureus. The most active compounds had minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 μg/mL .
  • Fungal Inhibition : Additionally, some thiazole derivatives exhibited antifungal activities with MIC values as low as 7.8 μg/mL against certain fungal strains .

Anti-inflammatory Effects

Thiazole derivatives have been recognized for their anti-inflammatory properties, which can be beneficial in treating various inflammatory diseases.

Synthesis and Structural Insights

Understanding the synthesis and structural characteristics of this compound is pivotal for its application in drug development.

Crystal Structure Analysis

Recent studies have provided insights into the crystal structure, revealing bond lengths and angles consistent with theoretical predictions. Such structural information is crucial for understanding how modifications can enhance biological activity .

Summary Table of Biological Activities

Activity TypeCell Lines / PathogensIC50/MIC ValuesReferences
AnticancerMCF-7, HepG2, HCT-1161.61 ± 1.92 µg/mL
AntibacterialE. coli, S. aureus93.7 – 46.9 μg/mL
AntifungalVarious fungal strains7.8 μg/mL
Anti-inflammatoryNot specifiedNot quantifiedRequires further study

Mechanism of Action

The mechanism of action of 7-methoxy-3-(thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and proteins involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 7-methoxy-3-(thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one with structurally related coumarin derivatives, highlighting substituent variations, molecular properties, and reported biological activities:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
This compound (Target) 7-OCH₃, 3-thiazole, 2-CF₃ C₁₅H₉F₃N₂O₃S 354.31 g/mol Hypothesized enhanced lipophilicity (CF₃) and potential antimicrobial/antiproliferative activity.
7-Methoxy-3-(1-phenylpyrazol-4-yl)-2-CF₃-chromen-4-one 7-OCH₃, 3-pyrazole, 2-CF₃ C₂₀H₁₃F₃N₂O₃ 386.33 g/mol Crystallographic data available; pyrazole enhances π-π stacking interactions.
7-Methoxy-3-(2-methoxyphenyl)-2-CF₃-chromen-4-one 7-OCH₃, 3-methoxyphenyl, 2-CF₃ C₁₈H₁₃F₃O₄ 350.29 g/mol Discontinued commercial availability; structural analog with aryl substitution.
3-(4-Methylcoumarin-7-yloxyacetylamino)-2-thioxo-1,3-thiazolidin-4-one 7-OCH₃, 3-thiazolidinone C₁₆H₁₃N₃O₄S₂ 375.42 g/mol Antibacterial activity against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
7-Hydroxy-3-(4-methoxyphenyl)-2-CF₃-chromen-4-one 7-OH, 4-methoxyphenyl, 2-CF₃ C₁₇H₁₁F₃O₄ 336.27 g/mol Polar substituents (OH) may reduce bioavailability compared to methoxy analogs.
7-Diethylamino-2-propylsulfanyl-3-triazolyl-4H-thiochromen-4-one Thiochromenone core, 3-triazole, 2-S-propyl C₁₈H₂₂N₄OS₂ 374.52 g/mol Antiallergic activity; sulfur substitution alters electronic properties.

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

  • The thiazole group in the target compound may confer distinct binding interactions compared to pyrazole or aryl substituents. For example, pyrazole-containing analogs (e.g., ) exhibit structural rigidity beneficial for target engagement, while thiazole’s sulfur atom could enhance hydrogen bonding or metal coordination .
  • Trifluoromethyl groups at position 2 are conserved in multiple analogs (e.g., ), suggesting their role in improving metabolic stability and membrane permeability.

Antimicrobial Activity: Thiazolidinone-containing coumarins (e.g., ) show antibacterial activity, with MIC values ranging from 8–64 µg/mL against S. aureus and E. coli. The target compound’s thiazole ring may similarly contribute to antimicrobial potency.

Polarity and Bioavailability :

  • Hydroxyl groups (e.g., 7-OH in ) reduce inhibitory activity compared to methoxy-substituted coumarins, as polar groups may hinder cellular uptake . The target compound’s 7-methoxy group likely optimizes lipophilicity.

Structural Diversity in Chromenones: Replacement of the coumarin oxygen with sulfur (e.g., thiochromenones in ) alters electronic properties and bioactivity, highlighting the scaffold’s versatility.

Biological Activity

7-Methoxy-3-(thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the flavonoid family. Its unique structure, featuring a trifluoromethyl group and a thiazole moiety, contributes to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C14H8F3NO3SC_{14}H_8F_3NO_3S with a molecular weight of approximately 327.278 g/mol . The presence of the trifluoromethyl group enhances its lipophilicity and stability, which are critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
  • Signaling Pathway Modulation : The compound can modulate signaling pathways related to cell growth and apoptosis, potentially influencing cancer cell proliferation .
  • Receptor Binding : It binds to specific receptors on cell surfaces, affecting cellular functions and responses .

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. Research indicates that flavonoids can scavenge free radicals, thereby reducing oxidative stress in cells . The presence of the trifluoromethyl group is believed to enhance this activity.

Anti-inflammatory Effects

Studies have shown that this compound can inhibit inflammatory mediators. For instance, it has been reported to reduce the production of pro-inflammatory cytokines in various cell lines . This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Properties

The anticancer activity of this compound has been evaluated in several studies:

  • Cell Line Studies : In vitro studies have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer) cells. The IC50 values observed were indicative of moderate to strong antiproliferative effects .
  • Mechanistic Insights : Molecular docking studies have suggested that the compound interacts with key proteins involved in cancer progression, such as COX enzymes and other signaling molecules .

Case Study 1: Cytotoxicity Evaluation

In a study assessing the cytotoxicity of several flavonoids, this compound was found to exhibit an IC50 value of approximately 15 µM against MCF-7 cells. This indicates a promising potential for further development as an anticancer agent .

Case Study 2: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory effects revealed that treatment with this compound significantly reduced TNF-alpha levels in LPS-stimulated macrophages, suggesting its effectiveness in modulating inflammatory responses .

Data Table

Biological ActivityObserved EffectReference
AntioxidantSignificant scavenging
Anti-inflammatoryReduced cytokine levels
Cytotoxicity (MCF-7 cells)IC50 = 15 µM
COX InhibitionModerate inhibition

Q & A

Q. Key Parameters :

  • Solvent polarity (e.g., DMF vs. THF) affects thiazole coupling efficiency.
  • Catalysts (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura coupling) improve regioselectivity.
  • Temperature control (e.g., 80–100°C for trifluoromethylation) minimizes side reactions.

Example Yield Optimization (from analogous compounds):

StepReagents/ConditionsYieldReference
Thiazole CouplingPd(OAc)₂, K₂CO₃, DMF, 80°C54%
TrifluoromethylationTogni’s reagent, CuI, 70°C68%

How can researchers resolve contradictions in spectral data (e.g., NMR, XRD) for this compound?

Answer: Contradictions often arise from tautomerism, crystallographic disorder, or solvent effects. Methodological approaches include:

  • Dynamic NMR : Variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol shifts in chromenones).
  • High-Resolution XRD : Use SHELX programs (e.g., SHELXL) to refine crystallographic models and identify disorder .
  • DFT Calculations : Compare experimental and computed spectra to validate assignments .

Case Study : A 2024 study on a similar chromenone derivative used XRD to resolve discrepancies between NMR and IR data, identifying a hydrogen-bonded dimer in the crystal lattice .

What in vitro assays are suitable for initial biological activity screening of this compound?

Answer: Prioritize assays based on structural analogs:

Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., EGFR, VEGFR2).

Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria.

Anticancer Screening : NCI-60 cell line panel with IC₅₀ determination via MTT assay.

Note : Thiazole and trifluoromethyl groups enhance membrane permeability, but solubility in DMSO/PBS must be optimized .

How can researchers optimize reaction yields for large-scale synthesis without compromising purity?

Answer: Advanced strategies include:

  • Flow Chemistry : Continuous reactors for exothermic steps (e.g., trifluoromethylation) improve heat dissipation and scalability .
  • Design of Experiments (DoE) : Multivariate analysis (e.g., using JMP®) to identify critical parameters (pH, stoichiometry).
  • In-line Analytics : PAT tools (e.g., ReactIR™) monitor reaction progression in real time .

Example : A 2025 study on a morpholine-substituted chromenone achieved 85% yield via flow chemistry by reducing residence time from 12 h (batch) to 2 h .

What role do substituents (methoxy, thiazole, CF₃) play in modulating biological activity?

Answer:

  • Methoxy Group : Enhances lipophilicity and π-stacking with aromatic residues in target proteins.
  • Thiazole : Coordinates metal ions (e.g., Zn²⁺ in enzyme active sites) and participates in hydrogen bonding.
  • CF₃ : Electron-withdrawing effect stabilizes charge-transfer interactions; improves metabolic stability.

Q. SAR Insights :

  • Removing methoxy reduces antibacterial activity by 50% in Staphylococcus aureus models .
  • Replacing thiazole with pyridine abolishes kinase inhibition, highlighting its role in binding .

What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Answer: Common issues:

  • Disordered CF₃ Groups : Use restraints (SHELXL ISOR/DELU commands) to model thermal motion .
  • Twinned Crystals : XDS or DIALS for data integration; twin refinement with TWINLAW .
  • Hydrogen Bonding Networks : Graph-set analysis (e.g., Etter’s rules) to interpret supramolecular motifs .

Case Study : A 2023 refinement of a trifluoromethyl chromenone required 12% twin fraction correction, achieving R₁ = 0.039 .

How can electrochemical methods be applied to functionalize this compound’s core?

Answer: Electrochemical C–H activation enables regioselective modifications:

  • Anodic Oxidation : Generates radical intermediates for cross-dehydrogenative coupling (CDC) with thiols or amines.
  • Cathodic Reduction : Reduces nitro groups to amines without traditional catalysts.

Example : A 2024 study achieved C3-allylation of a chromenone via electrochemical CDC (72% yield, 0.1 M TBABF₄ in acetonitrile) .

What computational tools predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina) : Screen against PDB structures (e.g., COX-2, CDK2).
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories.
  • QSAR Models : Train on chromenone derivatives to predict logP, IC₅₀, and toxicity .

Validation : A 2025 QSAR model predicted COX-2 inhibition (R² = 0.89) for 15 analogs, later confirmed in vitro .

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